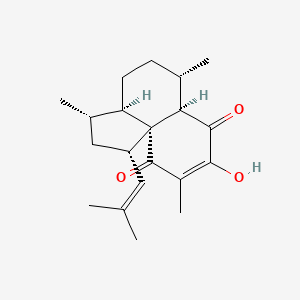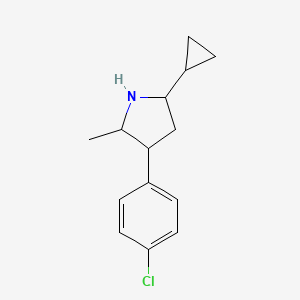
Stepharine
Übersicht
Beschreibung
Stepharine is an aporphine alkaloid predominantly found in the plant species Stephania glabra. This compound has garnered significant attention due to its diverse therapeutic properties, including anti-aging, anti-hypertensive, and anti-viral effects . This compound is part of the isoquinoline alkaloid family, which has been utilized in traditional medicine for centuries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Stepharine involves several key steps. One notable method includes a three-component Catellani reaction followed by an Au-catalyzed 6-exo-dig cyclization to assemble the 1-methylene-tetrahydroisoquinoline scaffold. This is followed by an oxidative dearomatization to construct the spiro-cyclohexadienone scaffold . The starting materials for this synthesis are readily available reagents such as aryl iodides, N-protected aziridines, and trialkylsilylacetylene .
Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of morphogenic cell cultures of Stephania glabra. This method involves establishing callus cultures from young leaves, which are then transferred to a liquid culture medium for subculturing. The methanolic extracts of these cultures are analyzed to determine the alkaloid composition, with this compound being produced at high levels (0.9% dry cell weight) in the morphogenic callus culture .
Analyse Chemischer Reaktionen
Types of Reactions: Stepharine undergoes various chemical reactions, including:
Oxidation: Aromatic oxidation with hypervalent iodine reagents.
Reduction: Reduction of spiro-cyclohexadienone intermediates.
Substitution: Nucleophilic substitution reactions involving the tetrahydroisoquinoline moiety.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like aziridines and acetylene derivatives.
Major Products: The major products formed from these reactions include various intermediates leading to the final structure of this compound, such as 1-methylene-tetrahydroisoquinoline and spiro-cyclohexadienone .
Wissenschaftliche Forschungsanwendungen
Stepharine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically important aporphine alkaloids.
Medicine: Exhibits therapeutic properties such as anti-aging, anti-hypertensive, and anti-viral effects.
Industry: Potential for commercial production through biotechnological methods involving plant cell cultures.
Wirkmechanismus
Stepharine exerts its effects through various molecular targets and pathways. It is known to inhibit cholinesterase and pseudocholinesterase, contributing to its antihypertensive activity . The compound’s anti-viral and anti-aging effects are attributed to its interaction with specific cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Stepharine is unique among aporphine alkaloids due to its specific therapeutic properties and biosynthetic pathways. Similar compounds include:
- Magnoflorine
- Menisperine
- Roemerine
- Palmatine
- Corydalmine
- N-methylcorydalmine
- Columbamine
- Tetrahydropalmatine
- Jatrorrhizine
- Tetrandrine
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic applications.
Eigenschaften
IUPAC Name |
10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKMZVUJJYWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2810-21-1 | |
| Record name | Stepharine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002810211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stepharine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)



![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)





